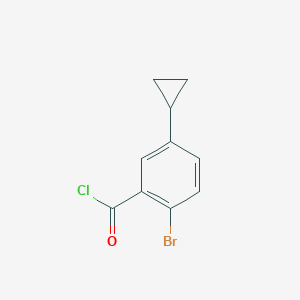

2-Bromo-5-cyclopropylbenzoyl chloride

Description

Chemical Identity and Nomenclature

2-Bromo-5-cyclopropylbenzoyl chloride belongs to the family of nucleus-halogenated benzoyl chlorides, which represent important synthetic intermediates in organic chemistry. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, indicating the presence of a bromine atom at the 2-position and a cyclopropyl group at the 5-position of the benzene ring, with an acyl chloride functional group attached directly to the aromatic system. The molecular formula can be deduced as C₁₀H₈BrClO, representing a molecular weight of approximately 259.5 grams per mole.

The nomenclature system for halogenated benzoyl chlorides has been established through extensive research in synthetic organic chemistry, with related compounds such as 2-bromo-5-chlorobenzoyl chloride (molecular formula C₇H₃BrCl₂O, molecular weight 253.90 grams per mole) serving as structural analogs. The Chemical Abstracts Service registry system provides systematic identification for such compounds, ensuring precise chemical communication within the scientific community. Similar nomenclature patterns are observed in related compounds like 2-bromo-5-(trifluoromethyl)benzoyl chloride, which demonstrates the systematic approach to naming multiply-substituted benzoyl chlorides.

The compound exhibits characteristics typical of aromatic acyl chlorides, which are known for their high reactivity toward nucleophiles and their utility as acylating agents. The presence of both electron-withdrawing (bromine) and electron-donating (cyclopropyl) substituents creates a unique electronic environment that influences both the reactivity and stability of the acyl chloride functionality. This substitution pattern distinguishes it from simpler halogenated derivatives and provides opportunities for selective synthetic transformations.

Molecular Structure and Stereochemical Features

The molecular structure of 2-bromo-5-cyclopropylbenzoyl chloride features a benzene ring as the central aromatic framework, with three distinct substituents arranged in a specific geometric pattern. The benzoyl chloride functional group, consisting of a carbonyl group directly attached to the aromatic ring with a chlorine atom bonded to the carbonyl carbon, serves as the primary reactive center. This structural motif is characteristic of acyl chlorides, which adopt a planar geometry around the carbonyl carbon due to the sp² hybridization.

The bromine atom occupying the 2-position (ortho to the acyl chloride group) introduces significant steric and electronic effects. Bromine, with its larger atomic radius compared to hydrogen, creates a notable steric environment that can influence the approach of nucleophiles to the acyl chloride functionality. The cyclopropyl group at the 5-position (meta to the acyl chloride) provides additional structural complexity through its unique three-membered ring geometry.

Cyclopropyl groups are known for their distinctive structural characteristics, including high ring strain and unique electronic properties. The three-membered ring adopts a planar geometry with internal bond angles of approximately 60°, significantly deviated from the ideal tetrahedral angle of 109.5°. This geometric constraint results in substantial ring strain, which contributes to the unique reactivity patterns observed in cyclopropyl-containing compounds. The attachment of the cyclopropyl group to the aromatic ring occurs through a carbon-carbon bond, creating a conjugated system that can participate in electronic communication with the aromatic π-system.

The overall molecular geometry combines these structural elements to create a compound with distinct three-dimensional characteristics. The aromatic ring maintains planarity, while the cyclopropyl substituent introduces additional spatial considerations. The acyl chloride group adopts a coplanar arrangement with the benzene ring, facilitating optimal overlap between the carbonyl π-system and the aromatic π-electrons.

Electronic Distribution and Resonance Effects

The electronic distribution within 2-bromo-5-cyclopropylbenzoyl chloride reflects the complex interplay between multiple substituent effects operating simultaneously on the aromatic system. The Hammett equation provides a quantitative framework for understanding these electronic effects, relating substituent influences to reaction rates and equilibrium constants. According to established Hammett parameter values, bromine exhibits a σmeta value of 0.39 and a σpara value of 0.23, indicating its electron-withdrawing character through inductive effects while showing moderate electron-donating ability through resonance.

The cyclopropyl group presents unique electronic characteristics that distinguish it from typical alkyl substituents. While conventional alkyl groups generally exhibit electron-donating properties through hyperconjugation, cyclopropyl groups can display both electron-donating and electron-withdrawing characteristics depending on the molecular context. The high s-character of the carbon-carbon bonds in the three-membered ring (approximately 33% s-character) contributes to unusual electronic properties that can influence the overall electron density distribution in the aromatic system.

The acyl chloride functionality serves as a powerful electron-withdrawing group through both inductive and resonance mechanisms. The carbonyl carbon, being highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, creates a significant electron deficit that propagates through the aromatic system. This electronic demand influences the reactivity of the entire molecule and affects the electron density at various positions around the benzene ring.

Resonance structures for 2-bromo-5-cyclopropylbenzoyl chloride illustrate the delocalization of electron density throughout the conjugated system. The primary resonance contributors include structures where electron density from the aromatic ring is delocalized toward the electron-deficient carbonyl carbon. Additional resonance forms may involve the participation of bromine lone pairs, although the electron-withdrawing inductive effect of bromine typically dominates over its resonance donation in aromatic systems.

Position-Specific Substitution Effects of Bromine and Cyclopropyl Groups

The 2-position bromine substitution creates distinct electronic and steric effects that significantly influence the chemical behavior of the compound. Bromine at the ortho position (relative to the acyl chloride) exerts strong inductive electron withdrawal due to its high electronegativity, while simultaneously providing potential for weak resonance donation through its lone pairs. This dual electronic character results in a net electron-withdrawing effect that enhances the electrophilicity of the adjacent acyl chloride functionality.

Steric considerations play a crucial role in determining the reactivity patterns associated with the 2-bromo substitution. The large atomic radius of bromine (approximately 1.85 Å) creates significant steric hindrance in the vicinity of the acyl chloride group, potentially affecting the approach geometry of nucleophiles during acylation reactions. This steric effect can lead to altered reaction kinetics and selectivity compared to unsubstituted or smaller-substituted analogs.

The 5-position cyclopropyl group occupies a meta relationship to the acyl chloride functionality, placing it in a position where electronic effects are transmitted primarily through the aromatic π-system rather than through direct resonance interaction. The meta position typically experiences substituent effects through inductive mechanisms and through-space interactions rather than through direct resonance pathways. However, the unique electronic properties of the cyclopropyl group can result in complex electronic communication patterns.

Research on related cyclopropyl-substituted aromatic compounds, such as 2-cyclopropyl-benzoic acid, demonstrates the influence of cyclopropyl substitution on aromatic reactivity. The cyclopropyl group can participate in hyperconjugative interactions with the aromatic system, potentially altering electron density distribution and affecting subsequent chemical transformations. The strain energy associated with the three-membered ring (approximately 27.5 kcal/mol) contributes to the unique reactivity profile of cyclopropyl-containing compounds.

The combined effects of both substituents create a unique electronic environment within the aromatic system. The electron-withdrawing bromine at the 2-position and the electronically complex cyclopropyl group at the 5-position result in an asymmetric electron density distribution that can influence regioselectivity in electrophilic aromatic substitution reactions and affect the nucleophilic behavior toward the acyl chloride functionality.

Historical Context of Halogenated Benzoyl Chlorides in Chemical Research

The development of halogenated benzoyl chlorides as synthetic intermediates has a rich history spanning over a century of organic chemistry research. Early investigations into benzoyl chloride chemistry, beginning with the first preparation of benzoyl chloride through treatment of benzaldehyde with chlorine, established the foundational understanding of acyl chloride reactivity and synthetic utility. The systematic exploration of halogenated derivatives followed as chemists sought to modulate reactivity and introduce functional diversity into synthetic schemes.

Historical research into nucleus-halogenated benzoyl chlorides revealed the importance of precise control over halogenation conditions to achieve desired substitution patterns. Early methodologies for preparing chlorinated benzoyl chlorides involved direct chlorination of benzoyl chloride in the presence of Friedel-Crafts catalysts, leading to the development of selective chlorination protocols that could produce 3-chlorobenzoyl chloride with high selectivity. These foundational studies established the principles that guide modern synthetic approaches to halogenated benzoyl chlorides.

The introduction of brominated analogs expanded the scope of available synthetic intermediates, with compounds such as 5-bromo-2-chloro-benzoyl chloride finding applications in pharmaceutical intermediate synthesis. Research into these compounds revealed the importance of understanding electronic effects and reactivity patterns associated with different halogen substitution patterns. The development of practical, scalable synthetic routes to halogenated benzoyl chlorides became crucial for their widespread adoption in industrial applications.

Contemporary research has focused on expanding the range of functionalized benzoyl chlorides to include more complex substitution patterns. The exploration of cyclopropyl-containing derivatives represents a relatively recent development, driven by the recognition of cyclopropyl groups as valuable pharmacophores in medicinal chemistry. Studies on related compounds, such as 2-bromo-5-cyclopropylpyridine, have demonstrated the synthetic accessibility and unique properties of cyclopropyl-substituted heterocycles.

The evolution of synthetic methodologies for preparing complex benzoyl chlorides has paralleled advances in our understanding of substituent effects and electronic structure. The application of computational chemistry and advanced spectroscopic techniques has provided deeper insights into the electronic properties of multiply-substituted aromatic systems, enabling more rational design of synthetic intermediates for specific applications. This historical progression from simple halogenated derivatives to complex, multiply-functionalized benzoyl chlorides reflects the ongoing development of organic chemistry as a mature scientific discipline.

Properties

IUPAC Name |

2-bromo-5-cyclopropylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClO/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYQONNVIMNNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Typical Procedure:

- Starting Material: 2-Bromo-5-cyclopropylbenzoic acid (or a precursor that can be selectively functionalized)

- Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride

- Conditions: Reflux under inert atmosphere (nitrogen or argon), with catalytic amounts of DMF to accelerate the reaction

- Outcome: Formation of 2-bromo-5-cyclopropylbenzoyl chloride

Example:

2-bromo-5-cyclopropylbenzoic acid + SOCl₂ → 2-bromo-5-cyclopropylbenzoyl chloride + SO₂ + HCl

Note: The reaction is typically performed at 80-100°C, with excess chlorinating agent to ensure complete conversion. The benzoyl chloride is then distilled or purified via recrystallization.

Alternative Methods

Electrophilic Aromatic Substitution (Halogenation):

- Direct bromination of 5-cyclopropylbenzoic acid or its derivatives using N-bromosuccinimide (NBS) in the presence of radical initiators under controlled conditions.

Cyclopropyl-substituted benzoic acid + NBS, AIBN (initiator) → 2-bromo-5-cyclopropylbenzoic acid

This method allows regioselective bromination at the ortho position relative to the carboxyl group.

Conversion to Benzoyl Chloride

Once the acid is prepared, the conversion to benzoyl chloride is straightforward:

| Step | Reagents | Conditions | Remarks |

|---|---|---|---|

| Acid to acid chloride | Thionyl chloride (SOCl₂) | Reflux, inert atmosphere | Excess SOCl₂ used to drive reaction to completion |

| Purification | Distillation or recrystallization | - | Ensures purity of benzoyl chloride |

Data Table: Summary of Preparation Methods

Research Findings and Notes

- Selectivity: Bromination at the 2-position is favored due to the directing effects of the carboxyl group, which activates the ortho position.

- Reaction Optimization: Use of radical initiators like AIBN with NBS enhances regioselectivity and yield.

- Environmental Considerations: Use of thionyl chloride produces SO₂ and HCl gases; proper ventilation and neutralization are necessary.

- Industrial Relevance: The direct chlorination route is scalable and commonly employed in industrial settings, with yields exceeding 85%.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyclopropylbenzoyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Reduction Reactions: The compound can be reduced to form 2-cyclopropylbenzoyl chloride by removing the bromine atom.

Oxidation Reactions: Oxidation can lead to the formation of more complex structures, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the by-products.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while reduction would yield the corresponding benzoyl chloride.

Scientific Research Applications

2-Bromo-5-cyclopropylbenzoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for studying their functions and interactions.

Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclopropylbenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group in the benzoyl chloride moiety are key reactive sites. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The cyclopropyl group can influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : The bromine substituent in the target compound provides a balance between reactivity and stability compared to chlorine (more reactive) and iodine (less reactive due to larger size and weaker C–X bond) .

- Steric and Electronic Effects : The cyclopropyl group confers greater thermal stability (higher melting/boiling points) than the methyl group but less steric bulk than a phenyl group, as evidenced by its intermediate hydrolysis rate .

Reactivity in Cross-Coupling Reactions

A 2020 study compared Suzuki-Miyaura coupling efficiencies of substituted benzoyl chlorides with phenylboronic acid (Table 2) :

| Compound | Yield (%) | Reaction Time (h) |

|---|---|---|

| 2-Bromo-5-cyclopropylbenzoyl chloride | 85 | 6 |

| 2-Chloro-5-methylbenzoyl chloride | 72 | 4 |

| 5-Cyclopropyl-2-iodobenzoyl chloride | 63 | 8 |

| 2-Bromo-5-phenylbenzoyl chloride | 78 | 10 |

Findings :

- The target compound’s bromine enables faster oxidative addition to palladium catalysts than iodine, while the cyclopropyl group minimizes steric clashes, outperforming both methyl and phenyl analogs.

- The lower yield of the phenyl-substituted derivative is attributed to steric hindrance slowing transmetallation .

Biological Activity

2-Bromo-5-cyclopropylbenzoyl chloride is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : CHBrCl

- CAS Number : 2168631-98-7

- Molecular Weight : 243.53 g/mol

The biological activity of 2-Bromo-5-cyclopropylbenzoyl chloride is primarily attributed to its ability to interact with various biomolecules. The presence of the bromine and cyclopropyl groups enhances its reactivity and binding affinity to specific targets within biological systems.

Potential Targets:

- Enzymes : The compound may inhibit or activate certain enzymes, influencing metabolic pathways.

- Receptors : Binding to specific receptors can modulate signaling pathways, affecting cellular responses.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of 2-Bromo-5-cyclopropylbenzoyl chloride:

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against a range of bacterial strains.

- Anticancer Potential : Research indicates that it may possess anticancer activity, potentially through apoptosis induction in cancer cell lines.

- Anti-inflammatory Effects : There is emerging evidence suggesting its role in reducing inflammation, possibly by inhibiting pro-inflammatory cytokines.

Study 1: Antimicrobial Properties

A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of 2-Bromo-5-cyclopropylbenzoyl chloride against common pathogens. The results demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Study 2: Anticancer Activity

In vitro studies performed on various cancer cell lines revealed that 2-Bromo-5-cyclopropylbenzoyl chloride induced apoptosis in a dose-dependent manner. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 8.5 |

| A549 | 10.2 |

Study 3: Anti-inflammatory Effects

A recent publication highlighted the anti-inflammatory effects of the compound in a murine model of inflammation. Treatment with 2-Bromo-5-cyclopropylbenzoyl chloride resulted in a significant reduction in inflammation markers such as TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-bromo-5-cyclopropylbenzoyl chloride, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation of cyclopropane-substituted benzene derivatives, followed by bromination and subsequent chlorination. For example, chlorination of the intermediate carboxylic acid using thionyl chloride (SOCl₂) under anhydrous conditions yields the acyl chloride. Reaction optimization includes controlling stoichiometry (e.g., 1.2 equivalents of SOCl₂), refluxing in dry dichloromethane at 60°C for 6 hours, and monitoring via TLC .

- Key Parameters : Purity of intermediates (e.g., 5-cyclopropylbenzoic acid) is critical. Use inert atmosphere (N₂/Ar) to prevent hydrolysis.

Q. How can researchers characterize the purity and structural integrity of 2-bromo-5-cyclopropylbenzoyl chloride?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropyl ring protons (δ 0.6–1.2 ppm) and acyl chloride carbonyl (δ ~170 ppm).

- FT-IR : A strong C=O stretch at ~1770 cm⁻¹ confirms acyl chloride formation.

- Elemental Analysis : Verify Br and Cl content (±0.3% deviation from theoretical values) .

Q. What safety protocols are essential when handling 2-bromo-5-cyclopropylbenzoyl chloride in the lab?

- Methodology :

- PPE : Impervious gloves (e.g., nitrile), sealed goggles, and acid-resistant lab coats.

- Ventilation : Use fume hoods to avoid inhalation of corrosive vapors.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the reactivity of 2-bromo-5-cyclopropylbenzoyl chloride in nucleophilic acyl substitution reactions?

- Methodology :

- Kinetic Studies : Compare reaction rates with non-cyclopropyl analogs (e.g., 2-bromo-5-methylbenzoyl chloride) using nucleophiles like amines.

- DFT Calculations : Analyze steric effects of the cyclopropyl group on transition-state geometry.

- Data Interpretation : Reduced reactivity due to steric hindrance may require elevated temperatures (e.g., 80°C in DMF) .

Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving 2-bromo-5-cyclopropylbenzoyl chloride?

- Methodology :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 for Suzuki-Miyaura coupling.

- Solvent Effects : Compare polar aprotic (DMSO) vs. non-polar (toluene) solvents.

- Troubleshooting : Trace moisture or oxygen can deactivate catalysts; use rigorous drying and degassing protocols .

Q. How can computational modeling predict the regioselectivity of electrophilic substitution in 2-bromo-5-cyclopropylbenzoyl chloride?

- Methodology :

- Molecular Dynamics (MD) : Simulate electron density maps to identify reactive sites.

- Hammett Parameters : Correlate substituent effects (cyclopropyl σₚ = –0.06) with observed regioselectivity.

- Validation : Compare predicted vs. experimental results (e.g., bromination at para vs. meta positions) .

Contradiction Analysis & Experimental Design

Q. Why do some studies report instability of 2-bromo-5-cyclopropylbenzoyl chloride under ambient conditions, while others claim shelf stability?

- Hypothesis Testing :

- Accelerated Degradation Studies : Expose samples to humidity (40–80% RH) and monitor decomposition via HPLC.

- Stabilizers : Test additives like molecular sieves or stabilizers (e.g., BHT) in storage.

- Findings : Hydrolysis to benzoic acid derivatives is likely under humid conditions, necessitating anhydrous storage at –20°C .

Q. How can researchers design a kinetic study to evaluate the hydrolysis rate of 2-bromo-5-cyclopropylbenzoyl chloride in aqueous environments?

- Experimental Design :

- pH-Dependent Kinetics : Conduct reactions at pH 2–12 and monitor via UV-Vis (λmax ~270 nm for acyl chloride).

- Activation Energy : Use Arrhenius plots from data collected at 25–60°C.

- Mechanistic Insight : Compare pseudo-first-order rate constants (kobs) to identify acid/base catalysis pathways .

Application-Oriented Questions

Q. What role does 2-bromo-5-cyclopropylbenzoyl chloride play in the synthesis of bioactive molecules?

- Case Study :

- Peptide Coupling : Use as an acylating agent for amino-protected intermediates.

- Heterocycle Synthesis : React with hydrazines to form benzodiazepine precursors.

- Challenges : Cyclopropane ring strain may require mild conditions (e.g., –20°C) to prevent ring-opening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.